![molecular formula C12H14N2O B12620350 8-methoxy-2,4-dimethyl-1H-1,5-benzodiazepine CAS No. 944522-53-6](/img/structure/B12620350.png)
8-methoxy-2,4-dimethyl-1H-1,5-benzodiazepine
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Overview
Description
8-Methoxy-2,4-dimethyl-1H-1,5-benzodiazepine is a heterocyclic compound belonging to the benzodiazepine family. Benzodiazepines are known for their wide range of pharmacological activities, including anxiolytic, anticonvulsant, and sedative properties. This particular compound features a methoxy group at the 8th position and methyl groups at the 2nd and 4th positions on the benzodiazepine ring, contributing to its unique chemical and biological properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-methoxy-2,4-dimethyl-1H-1,5-benzodiazepine can be achieved through multicomponent reactions (MCRs). One common method involves the reaction of o-phenylenediamine with an isocyanide in the presence of acetone. This reaction can be catalyzed by ammonium chloride or p-toluenesulfonic acid (p-TsOH) and typically occurs at room temperature in ethanol as a solvent .
Industrial Production Methods: In industrial settings, the synthesis may be scaled up using continuous flow reactors to ensure consistent product quality and yield. The use of green chemistry principles, such as solvent recycling and catalyst recovery, is often employed to minimize environmental impact .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of hydroxylated derivatives.
Reduction: Reduction reactions can target the imine group within the benzodiazepine ring, converting it to an amine.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Hydroxylated benzodiazepine derivatives.
Reduction: Aminated benzodiazepine derivatives.
Substitution: Halogenated benzodiazepine derivatives.
Scientific Research Applications
Neuroprotective Properties
Recent studies have highlighted the potential neuroprotective effects of benzodiazepine derivatives, including 8-methoxy-2,4-dimethyl-1H-1,5-benzodiazepine. In vitro evaluations have demonstrated that compounds within this class can protect neuronal cells from oxidative stress and mitochondrial dysfunction, which are critical factors in neurodegenerative diseases such as Parkinson's disease.
Key Findings:
- Antioxidant Activity: Compounds similar to this compound have shown significant antioxidant properties in assays like DPPH and FRAP, indicating their ability to scavenge free radicals and reduce oxidative stress in neuronal cells .
- Neuroprotection in Models of Parkinson's Disease: Specific derivatives exhibited neuroprotective effects against H₂O₂-induced oxidative stress in SH-SY5Y cells. These compounds not only reduced intracellular reactive oxygen species but also improved mitochondrial membrane potential .
Anticancer Activity
Benzodiazepines have been explored for their potential anticancer properties. The structural features of this compound may contribute to its efficacy against various cancer cell lines.
Research Insights:
- Cytotoxicity Studies: Recent investigations have indicated that certain benzodiazepine derivatives demonstrate cytotoxic effects against human cancer cell lines. For instance, palladacycles derived from benzodiazepines were tested for their ability to inhibit cancer-related enzymes and showed promising results .
- Mechanism of Action: The anticancer activity is thought to be mediated through the inhibition of key enzymes involved in cancer progression, such as cathepsin B .
Antimicrobial Activity
The benzodiazepine class has also been evaluated for antimicrobial properties. Some derivatives have shown effectiveness against various bacterial strains.
Notable Results:
- Broad-Spectrum Activity: Studies reported that certain benzodiazepine derivatives exhibited antibacterial activity against methicillin-resistant Staphylococcus aureus and other pathogenic bacteria . This suggests a potential role for these compounds in developing new antimicrobial agents.
Applications in Organometallic Chemistry
Benzodiazepines are being explored as ligands in organometallic chemistry, which may open new avenues for drug development.
Highlights:
- Metallo-Benzo-Diazepines: Research has indicated that benzodiazepines can form stable organometallic complexes that might possess unique pharmacological properties. These complexes could potentially be used as metallodrugs targeting specific biological pathways .
Case Studies and Clinical Insights
Several case studies have documented the clinical implications of benzodiazepines in treating various conditions:
- Psychiatric Disorders: Benzodiazepines are commonly prescribed for anxiety and agitation associated with psychosis. Their effectiveness in acute situations has been well-documented .
- Withdrawal Management: Benzodiazepines are also used to manage withdrawal symptoms from other substances, demonstrating their utility in addiction treatment protocols .
Mechanism of Action
The compound exerts its effects primarily through interaction with the gamma-aminobutyric acid (GABA) receptor in the central nervous system. By binding to the GABA receptor, it enhances the inhibitory effects of GABA, leading to increased neuronal inhibition and resulting in its anxiolytic and sedative properties. The methoxy and methyl groups on the benzodiazepine ring influence its binding affinity and selectivity for the GABA receptor .
Comparison with Similar Compounds
2,4-Dimethyl-1H-1,5-benzodiazepine: Lacks the methoxy group, resulting in different pharmacological properties.
8-Methoxy-1H-1,5-benzodiazepine: Lacks the methyl groups, affecting its chemical reactivity and biological activity.
1,2,4-Benzothiadiazine-1,1-dioxide: A structurally related compound with different pharmacological activities, such as antihypertensive and antidiabetic effects.
Uniqueness: 8-Methoxy-2,4-dimethyl-1H-1,5-benzodiazepine’s unique combination of methoxy and methyl groups contributes to its distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications .
Biological Activity
8-Methoxy-2,4-dimethyl-1H-1,5-benzodiazepine is a member of the benzodiazepine class of compounds, which are known for their diverse biological activities. This compound has garnered interest due to its potential neuroprotective, antioxidant, and anticancer properties. This article reviews the biological activity of this compound and related derivatives, synthesizing findings from various studies.
Chemical Structure and Properties
This compound features a benzodiazepine core with specific substitutions that influence its pharmacological profile. The presence of a methoxy group at the 8-position and methyl groups at the 2 and 4 positions alters its interactions with biological targets.
Neuroprotective Effects
Recent studies have highlighted the neuroprotective potential of this compound against oxidative stress. In vitro assays demonstrated that derivatives of 1,5-benzodiazepin-2(3H)-ones exhibited significant neuroprotection in human neuroblastoma SH-SY5Y cells under oxidative stress induced by hydrogen peroxide (H₂O₂) . Key findings include:
- Reduction of Reactive Oxygen Species (ROS) : Compounds similar to this compound significantly reduced intracellular ROS levels.
- Improvement of Mitochondrial Membrane Potential : These compounds improved mitochondrial function under oxidative stress conditions.
Compound | IC50 (µM) | Effects on ROS | Mitochondrial Membrane Potential |
---|---|---|---|
8-Methoxy-2,4-dimethyl | TBD | Significant reduction | Improved |
Curcumin | TBD | Moderate reduction | Moderate improvement |
Antioxidant Activity
The antioxidant capacity of this compound has been evaluated using various assays such as DPPH and ABTS. Compounds in this class demonstrated low cytotoxicity while exhibiting strong antioxidant properties. For instance, some derivatives were shown to outperform curcumin in reducing lipid peroxidation levels in SH-SY5Y cells .
Anticancer Properties
The anticancer activity of benzodiazepine derivatives has been explored in multiple studies. A recent investigation revealed that certain benzodiazepines exhibited significant cytotoxic effects against various cancer cell lines including MCF7 and NCI-H460. Notably:
- Cytotoxicity : The IC50 values for some derivatives ranged from 3.79 µM to 12.50 µM against different cancer cell lines .
Cell Line | Compound | IC50 (µM) |
---|---|---|
MCF7 | 8-Methoxy-Derivative | TBD |
NCI-H460 | 8-Methoxy-Derivative | TBD |
Case Studies
Several case studies have documented the effects of benzodiazepine derivatives on neurodegenerative diseases and cancer:
- Neuroprotection in Parkinson's Disease Models : In vitro models using SH-SY5Y cells showed that specific benzodiazepine derivatives could protect against mitochondrial dysfunction associated with Parkinson's disease .
- Anticancer Activity : A study demonstrated that a series of new benzodiazepine derivatives exhibited potent anticancer activity against various tumor cell lines, indicating their potential as therapeutic agents .
Properties
CAS No. |
944522-53-6 |
---|---|
Molecular Formula |
C12H14N2O |
Molecular Weight |
202.25 g/mol |
IUPAC Name |
8-methoxy-2,4-dimethyl-1H-1,5-benzodiazepine |
InChI |
InChI=1S/C12H14N2O/c1-8-6-9(2)14-12-7-10(15-3)4-5-11(12)13-8/h4-7,14H,1-3H3 |
InChI Key |
SVISYYUVVLNVFM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC2=C(N1)C=C(C=C2)OC)C |
Origin of Product |
United States |
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